beta-Sitosteryl sulfate

Description

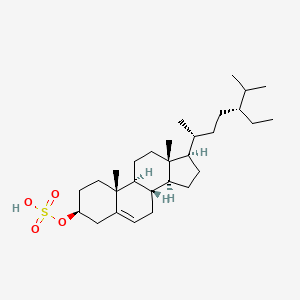

Beta-sitosteryl sulfate (chemical name: 24β-ethylcholest-5-en-3β-ol sulfate) is a sulfated derivative of β-sitosterol, a plant-derived phytosterol. Its structure comprises a sterol backbone with a sulfate group attached at the 3β-hydroxyl position (Fig. 1) . This modification confers unique physicochemical properties, including enhanced water solubility compared to non-sulfated sterols, making it biologically active in membrane dynamics and therapeutic applications.

This compound is naturally found in marine organisms, particularly sea cucumbers (e.g., Stichopus cf. horrens), where it serves protective roles against cytotoxic saponins by modulating membrane permeability . Analytically, it has been employed as an internal standard for quantifying cholesteryl sulfate in plasma via thin-layer chromatography .

Properties

CAS No. |

24815-93-8 |

|---|---|

Molecular Formula |

C29H50O4S |

Molecular Weight |

494.8 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C29H50O4S/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(33-34(30,31)32)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27H,7-9,11-18H2,1-6H3,(H,30,31,32)/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

IPVNPUHVCZJVOI-VJSFXXLFSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)C(C)C |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)C(C)C |

Synonyms |

eta-sitosterol sulfate beta-sitosterol sulfate, potassium salt, (3beta)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Sulfated Sterols

Key Insights:

- Backbone Variations : this compound differs from cholesteryl sulfate by the presence of a 24β-ethyl group instead of a 24-methyl group, altering lipid bilayer interactions .

- Sulfation Impact: Sulfation at C3 increases polarity, enhancing water solubility and enabling distinct biological roles compared to non-sulfated sterols (e.g., β-sitosterol) .

- Biological Context: In sea cucumbers, this compound and cholestanol sulfate act synergistically to reduce saponin-induced membrane permeability, a protective mechanism absent in non-sulfated sterols .

Key Insights:

- Cosmetic Efficacy: this compound outperforms non-sulfated sterols (e.g., β-sitosterol) in skincare due to its emulsifying capacity and bilayer fluidity enhancement .

- Diagnostic Utility: Cholesteryl sulfate is prioritized in clinical biochemistry for disease biomarker studies, whereas this compound is relegated to analytical roles as an internal standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.